molecular formula C20H16O3 B051643 4-(Diphenylhydroxymethyl)benzoic acid CAS No. 19672-49-2

4-(Diphenylhydroxymethyl)benzoic acid

Cat. No. B051643
CAS RN: 19672-49-2
M. Wt: 304.3 g/mol
InChI Key: CPZWBWPALJLUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Diphenylhydroxymethyl)benzoic acid and related compounds involves multiple steps, including condensation, esterification, and hydrolysis reactions. The Mitsunobu reaction, using 4-(Diphenylphosphino)benzoic acid as a reagent, is noted for its ability to invert the stereochemistry of alcohols, leading to the production of esters carrying a phosphine oxide group. This method provides a stereo and chemically pure product without the need for chromatography (Muramoto et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-(Diphenylhydroxymethyl)benzoic acid derivatives has been analyzed using various spectroscopic techniques such as NMR, UV-VIS, and IR. These studies help in confirming the structures of synthesized compounds and in understanding the molecular interactions and tautomerism occurring in solution (Baul et al., 2009).

Scientific Research Applications

  • Mitsunobu Reaction : 4-(Diphenylphosphino)benzoic acid was used in the Mitsunobu reaction, acting as both a reductant and a pronucleophile. This reaction is important for the stereospecific inversion of secondary alcohols to esters, and the process developed avoids chromatography, enhancing its practicality (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

  • Tuberculostatic Activity : Derivatives of 4-nitro-benzoic acid and 4-amino-benzoic acid, which are structurally related to 4-(Diphenylhydroxymethyl)benzoic acid, were investigated for their tuberculostatic activity. The study found that most derivatives showed little activity, but certain esters displayed activity on synthetic media (Stelt, Zwart Voorspuij, & Nauta, 2006).

  • Enzyme Inhibition : Aromatic carboxylic acids, including benzoic acid derivatives, were found to inhibit o-diphenol oxidase from Prunus avium fruits. This study contributes to understanding the interaction between these acids and enzymes, which is relevant for both biochemistry and food science (Pifferi, Baldassari, & Cultrera, 1974).

  • Role in Plant Defense : Benzoic acid derivatives, including 4-(Diphenylhydroxymethyl)benzoic acid, play a role in plant defense. The study on tobacco plants and cell cultures showed that benzoic acid is a precursor of salicylic acid, crucial in plant disease resistance (Chong et al., 2001).

  • Vibrational Analysis and Chemical Reactivity : A study on 4-bromo-3-(methoxymethoxy) benzoic acid, a structurally similar compound, investigated its structure, reactivity, and vibrational properties. This has implications for the understanding of the chemical behavior and potential applications of similar benzoic acid derivatives (Yadav et al., 2022).

  • Food Science and Toxicology : Benzoic acid and its derivatives are common in food and pharmaceutical products. Their widespread use raises questions about human exposure, metabolism, and potential health effects, which are crucial for public health and regulatory purposes (del Olmo, Calzada, & Nuñez, 2017).

  • Polymerization and Material Science : The polymerization of derivatives of benzoic acid, including 4-(4-hydroxybenzylideneamino)benzoic acid, has been studied for applications in advanced technologies. These findings are significant for the development of new polymers with specific properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Future Directions

As a precursor of a new trityl linker, 4-(Diphenylhydroxymethyl)benzoic acid is ideally suited for coupling with TentaGel . This suggests potential applications in the field of chemical synthesis.

properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWBWPALJLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325069
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylhydroxymethyl)benzoic acid

CAS RN

19672-49-2
Record name 19672-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diphenylhydroxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Diphenylhydroxymethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Diphenylhydroxymethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Diphenylhydroxymethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Diphenylhydroxymethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Diphenylhydroxymethyl)benzoic acid

Citations

For This Compound
10
Citations
S Masuda, S Tsuda, T Yoshiya - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Hydrophobic membrane peptides/proteins having low water solubility are often difficult to prepare. To overcome this issue, temporal introduction of solubilizing tags has been …
Number of citations: 3 pubs.rsc.org
S Tsuda, M Mochizuki, H Ishiba… - Angewandte …, 2018 - Wiley Online Library
A solubilizing Trt‐K 10 tag was developed for the effective chemical preparation of peptides/proteins with low solubility. The Trt‐K 10 tag comprises a hydrophilic oligo‐Lys sequence …
Number of citations: 38 onlinelibrary.wiley.com
T Yoshiya, S Tsuda, S Masuda - ChemBioChem, 2019 - Wiley Online Library
Recently, solubilizing tag methods (Trt‐K and Trt‐R method) were developed for the challenging synthesis of peptides/proteins by means of native chemical ligation. In this system, the …
K Wietzerbin, J Bernadou… - European journal of …, 1999 - Wiley Online Library
Oxidation of 4‐(1‐hydroxy‐1‐phenylethyl)benzoic acid HPEBA with a water‐soluble metalloporphyrin as catalyst and KHSO 5 as oxygen atom donor gives the major products, …
PME Hawkins, AM Giltrap, G Nagalingam… - Organic …, 2018 - ACS Publications
The first total synthesis of the potent anti-mycobacterial cyclic depsipeptide natural product ecumicin is described. Synthesis was achieved via a solid-phase strategy, incorporating the …
Number of citations: 26 pubs.acs.org
PME Hawkins, W Tran, G Nagalingam… - … A European Journal, 2020 - Wiley Online Library
The ohmyungsamycin and ecumicin natural product families are structurally related cyclic depsipeptides that display potent antimycobacterial activity. Herein the total syntheses of …
S Tsuda, S Masuda, T Yoshiya - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Solubilizing trityl tags (Trt-oligoLys/Arg) proved applicable to metal-free radical-triggered desulfurization and an Ag-mediated thioester method. Additionally, using the solubilizing trityl …
Number of citations: 14 pubs.rsc.org
JM Fulcher - 2019 - search.proquest.com
The chemical synthesis of peptides and proteins, through solid-phase peptide synthesis and chemoselective ligation reactions, has opened up access to many interesting biochemical …
Number of citations: 0 search.proquest.com
RJ Giesler, JM Fulcher, MT Jacobsen… - … chemical synthesis of …, 2021 - Wiley Online Library
Peptide insolubility is a frequent challenge in chemical protein synthesis. This problem often leads to difficult purifications, inefficient ligations, and low yields, limiting the scope of …
Number of citations: 4 onlinelibrary.wiley.com
马晓驰, 孙玉凤, 陈卫华 - Journal of Food Safety & Quality, 2020 - search.ebscohost.com
: 目的合成新型氨基甲酸乙酯(ethyl carbamate, EC) 人工抗原并对其效果进行表征分析. 方法用4-(二苯基羟甲基) 苯甲酸对EC 衍生化合成半抗原, 用核磁氢谱(proton nuclear magnetic …
Number of citations: 2 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.